molecular formula C11H7FN4O2 B11056574 5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11056574
M. Wt: 246.20 g/mol
InChI Key: BJUNLSDSLOJVJJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether typically involves multiple steps. One common method includes the reaction of 4-fluorophenyl hydrazine with glyoxal to form the intermediate 4-fluoro-2-hydrazinylphenyl glyoxal. This intermediate is then reacted with nitrous acid to form the oxadiazole ring, followed by cyclization with pyrazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring is known to interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl ethyl ether
  • 4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl propyl ether
  • 4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl butyl ether

Uniqueness

4-Fluoro-2-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C11H7FN4O2

Molecular Weight

246.20 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H7FN4O2/c1-17-9-3-2-6(12)4-7(9)8-5-13-10-11(14-8)16-18-15-10/h2-5H,1H3

InChI Key

BJUNLSDSLOJVJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC3=NON=C3N=C2

Origin of Product

United States

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